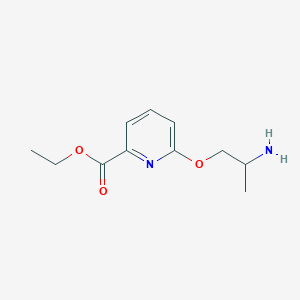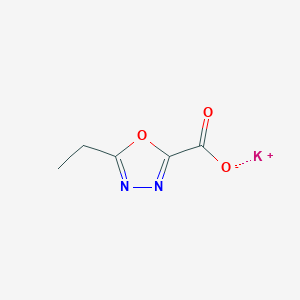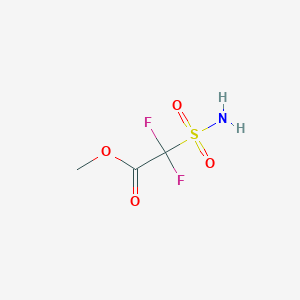
Methyl 2,2-difluoro-2-sulfamoylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-difluoro-2-sulfamoylacetate is a sulfone-based compound with the molecular formula C3H3F3O4S. It is known for its unique chemical properties and has been studied for various applications, particularly in the field of electrochemistry. This compound is characterized by the presence of difluoro and sulfamoyl groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2-difluoro-2-sulfamoylacetate can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with a sulfonamide derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and quality control. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-difluoro-2-sulfamoylacetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as difluoroacetic acid and methanol .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-difluoro-2-sulfamoylacetate has been extensively studied for its applications in:
Electrochemistry: Used as an electrolyte additive in lithium-ion batteries to improve performance at high voltages and low temperatures.
Organic Synthesis: Acts as a reagent for trifluoromethylation and perfluoroalkylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Investigated for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which methyl 2,2-difluoro-2-sulfamoylacetate exerts its effects is primarily through its ability to form stable intermediates and products during chemical reactions. The difluoro and sulfamoyl groups play a crucial role in stabilizing the transition states and intermediates, thereby facilitating various chemical transformations. In electrochemical applications, the compound helps form a robust interface film with high lithium-ion conductivity, reducing the interfacial impedance of cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid methyl ester
Uniqueness
Methyl 2,2-difluoro-2-sulfamoylacetate is unique due to its specific combination of difluoro and sulfamoyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers better performance in electrochemical applications, particularly in lithium-ion batteries, due to its ability to form low-impedance interface films .
Eigenschaften
Molekularformel |
C3H5F2NO4S |
|---|---|
Molekulargewicht |
189.14 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-2-sulfamoylacetate |
InChI |
InChI=1S/C3H5F2NO4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3,(H2,6,8,9) |
InChI-Schlüssel |
BLMLJHLSCJVENI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(F)(F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
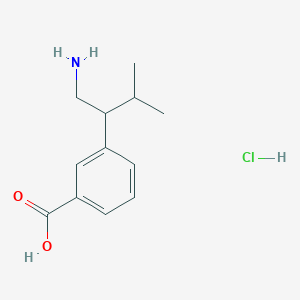
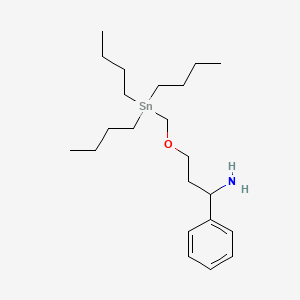

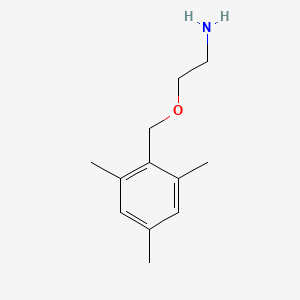
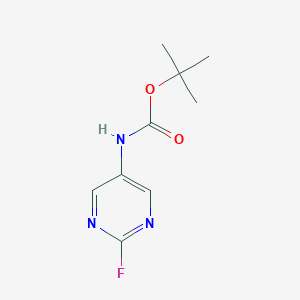
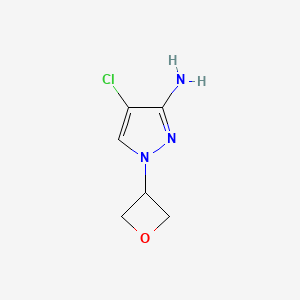
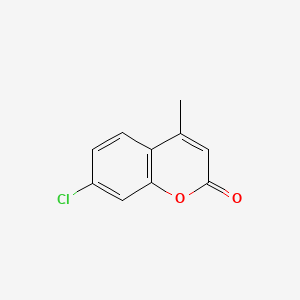
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
